Calpain inhibitor II
Overview
Description
Calpain Inhibitor II is a cell-permeable inhibitor of calpain I, calpain II, cathepsin L, and cathepsin B. It is widely used in scientific research due to its ability to inhibit calpain activity, which is involved in various cellular processes such as apoptosis, cell motility, and signal transduction . This compound has shown potential therapeutic applications in neurodegenerative diseases, cancer, and viral infections .
Mechanism of Action
Target of Action
Calpain Inhibitor II, also known as N-acetylleucyl-leucyl-methioninal (N-ALLM) or ALLM, primarily targets calpains , a family of calcium-dependent cysteine proteases . Calpains are widely expressed in human cells and other living organisms . Two important isoforms of calpain, calpain 1 and calpain 2 , play a vital role in the physiology of neurodegenerative diseases . This compound also targets cathepsin B and cathepsin L .
Mode of Action
This compound interacts with its targets by inhibiting their proteolytic activity . It inhibits calpain and feebly inhibits proteasome . The inhibitor should be cell-permeable to have higher specificity .
Biochemical Pathways
Calpain activation is involved in cerebral ischemic injury, achieved by the interaction among Ca2+, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia . Calpain activation is an essential neurodegenerative factor causing apoptotic machinery activation . Inhibition of calpain activation by this compound has appeared as a possible therapeutic target for managing neurodegenerative diseases .
Result of Action
The inhibition of calpain activation by this compound can prevent calpain-mediated apoptosis in degenerating neurons . This has been seen as a possible therapeutic target for managing neurodegenerative diseases . It has been found that this compound provides neuroprotection via inhibition of calpain activity and apoptosis . In addition, it has been discovered that calpain inhibitors further block SARS-CoV-2 infection in a main protease-independent manner .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of calcium ions, as calpains are calcium-dependent proteases . With growing age, the stability of this system gets weakened and results in over-activation . Therefore, the efficacy and stability of this compound can be influenced by factors such as calcium concentration and age.
Biochemical Analysis
Biochemical Properties
Calpain inhibitor II interacts with calpains, specifically calpain-1 and calpain-2, which are ubiquitously expressed in the brain and play a vital role in the physiology of neurodegenerative diseases . This compound inhibits calpain and feebly inhibits proteasome . It has been found that this compound provides neuroprotection via inhibition of calpain activity and apoptosis in various regions following spinal cord injury .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is an essential neurodegenerative factor causing apoptotic machinery activation . This inhibition of calpain activation has appeared as a possible therapeutic target for managing neurodegenerative diseases .
Molecular Mechanism
The mechanism of this compound is based on the inhibition of apoptotic cell death. The large subunit of calpain comprises four domains, i.e., Domain I to IV. On Ca2±binding, domain-I becomes responsible for autolysis, and domain II undergoes the “cysteine protease activity” and then interacts with the substrates .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been found that E-64-d, a derivative of this compound, provides neuroprotection via inhibition of calpain activity and apoptosis in the lesion, rostral, and caudal regions following spinal cord injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. Proteolytic enzymes, including calpains, are regulated by Ca2+ and Calpastatin (CAST), activating and inhibiting calpain . Calpastatin acts as an endogenous calpain inhibitor, ultimately reversibly binds to the active site, and inhibits Ca2+ sensitive calpains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calpain Inhibitor II is typically synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as the formation of peptide bonds. The synthesis starts with the protection of the amino group of an amino acid, followed by the coupling of the protected amino acid with another amino acid derivative. The final step involves the deprotection of the amino group to yield the desired inhibitor .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Calpain Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the inhibitor.
Substitution: Substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Calpain Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of calpain in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of calpain inhibition on cellular processes such as apoptosis, cell motility, and signal transduction.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain-related pathways.
Comparison with Similar Compounds
Calpain Inhibitor I: Another N-protected tripeptide aldehyde with similar inhibitory effects but different specificity.
E-64-d: A potent inhibitor of calpain and other cysteine proteases, known for its neuroprotective effects.
PD150606: A calpain inhibitor that decreases cell death induced by endoplasmic reticulum stressors and reactive chemical toxicants
Uniqueness of Calpain Inhibitor II: this compound is unique due to its broad inhibitory effects on calpain I, calpain II, cathepsin L, and cathepsin B, making it a versatile tool in scientific research and potential therapeutic applications .
Biological Activity
Calpain inhibitor II (CPI-2), also known as ALLM, is a potent cell-permeable inhibitor that targets calpain I, calpain II, cathepsin L, and cathepsin B. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and neuroprotection. This article explores the biological activity of CPI-2, highlighting its mechanisms of action, research findings, and implications for treatment.
CPI-2 functions primarily by inhibiting calpain proteases, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and autophagy. The inhibition of calpain leads to the activation of the caspase cascade, promoting apoptosis in certain cancer cell lines. Notably, CPI-2 has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cells through a mechanism that does not depend on protein tyrosine kinases (PTK) .
Biological Activity Data
The following table summarizes the inhibitory potency (Ki values) of CPI-2 against various targets:
Target | Ki Value |
---|---|
Calpain I | 120 nM |
Calpain II | 230 nM |
Cathepsin L | 0.6 nM |
Cathepsin B | 100 nM |
These values indicate that CPI-2 is a more potent inhibitor of cathepsin L compared to calpains I and II, which may have implications for its use in therapeutic settings .
Case Studies and Research Findings
- Apoptosis Induction in Cancer Cells : In a study involving human ALL and NHL cell lines, CPI-2 was found to trigger rapid apoptosis. The study demonstrated that caspase inhibitors could effectively block CPI-2-induced apoptosis, indicating the involvement of caspase activation through calpain inhibition . This finding positions CPI-2 as a promising candidate for developing new treatments for these malignancies.
- Neuroprotective Effects : Research has indicated that calpain-2 plays a detrimental role in neuronal injury following traumatic brain injury (TBI). Selective inhibition of calpain-2 using compounds like NA-101 has shown neuroprotective effects by reducing neuronal damage and enhancing learning and memory functions in animal models .
- Antiviral Activity : Recent studies have highlighted the potential role of CPI-2 as an antiviral agent against SARS-CoV-2. It was found that calpain inhibitors could significantly reduce viral entry into host cells by inhibiting the processing of the viral spike protein via cathepsin L . This suggests a dual mechanism where CPI-2 may inhibit both viral replication and entry.
- Role in Autophagy : The relationship between calpain activity and autophagy has been explored, revealing that calpain-2 can suppress autophagy while promoting apoptosis. Inhibition of calpain-2 enhances autophagic processes, suggesting that targeting this protease could be beneficial in conditions where autophagy is compromised .
Implications for Therapy
The diverse biological activities exhibited by CPI-2 underscore its potential as a therapeutic agent across various fields:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions CPI-2 as a candidate for further development in treating hematological malignancies.
- Neuroprotection : Given its protective effects against neuronal damage post-TBI, CPI-2 may be useful in treating neurodegenerative diseases or acute brain injuries.
- Infectious Diseases : The antiviral properties against SARS-CoV-2 highlight its potential role in managing viral infections.
Properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911499 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110115-07-6 | |
Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylleucyl-leucyl-methioninal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUAM-312 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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